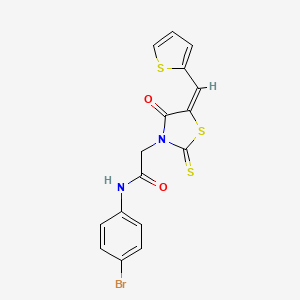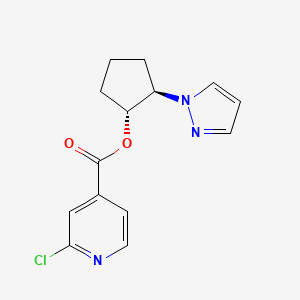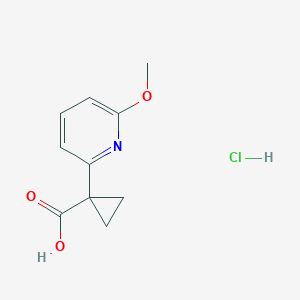![molecular formula C17H20N2OS2 B2427352 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-21-9](/img/structure/B2427352.png)
3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups, including a phenyl ring, a thieno[3,2-d]pyrimidin-4-one group, and a propylsulfanyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis routes of pyridothienopyrimidines and pyridothienotriazines, demonstrating the chemical versatility of thieno[3,2-d]pyrimidin-4-one derivatives. One notable study involved the reaction of amino-substituted thieno[2,3-b]pyridines with triethyl orthoformate, leading to pyrimidinones and triazinones. This process highlights the compound's role in generating diverse heterocyclic compounds with antimicrobial properties, as some derivatives exhibited significant in vitro antimicrobial activities against a range of microbes (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Dual Inhibitory Activities
The compound's framework has been utilized to develop potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis and cell proliferation. This dual inhibitory action makes it a promising candidate for cancer therapy, with specific derivatives exhibiting potent inhibitory concentrations against human TS and DHFR, showcasing the potential of thieno[3,2-d]pyrimidin-4-one derivatives in medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).
Nucleophilic Displacement and Derivative Synthesis
The versatility of thieno[3,2-d]pyrimidin-4-one derivatives extends to their functional group transformations. For instance, the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones was achieved through oxidation, demonstrating the compound's applicability in synthesizing amino-substituted derivatives and forming carbon-carbon bonds, a key step in developing pharmacologically active molecules (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Structural and Crystallographic Studies
The compound and its derivatives have been subjects of structural and crystallographic studies, providing insights into their molecular configurations, interactions, and polymorphism. For example, benzylation and nitrosation reactions of related pyrimidinones have led to the discovery of polymorphic forms and different hydrogen bonding patterns, enriching our understanding of their structural dynamics and potential for designing more effective molecules (Glidewell, Low, Marchal, & Quesada, 2003).
Anticancer and Antiviral Activities
The potential of 3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one derivatives in anticancer and antiviral therapies has been a focal point of research. Some derivatives have shown promising anti-HIV-1 activity and the ability to inhibit virus replication, indicating the compound's potential in developing new antiviral drugs. Additionally, its derivatives have been evaluated for their anticancer activities, highlighting the scaffold's utility in discovering novel therapeutic agents (Novikov, Ozerov, Sim, & Buckheit, 2004).
Wirkmechanismus
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been shown to inhibit cdk2, thereby affecting cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, which this compound likely possesses, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have been shown to induce apoptosis and alter cell cycle progression .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-4-6-22-17-18-14-5-7-21-15(14)16(20)19(17)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETFZMGIGIIWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)


![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2427291.png)